2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime
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Overview
Description
2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is an organic compound characterized by the presence of bromine, sulfonyl, methoxy, and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime typically involves multiple steps:
Formation of the Ethanone Core: The initial step involves the formation of the ethanone core through a Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzene and 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the ethanone intermediate with a sulfonyl chloride derivative under basic conditions.
Oxime Formation: The final step is the formation of the oxime group. This is typically done by reacting the sulfonylated ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxime groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: Similar in structure but lacks the sulfonyl and oxime groups.
4-bromophenyl methyl sulfone: Contains the sulfonyl group but lacks the oxime and methoxy groups.
Uniqueness
2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)sulfonyl-N-methoxy-1-(4-methoxyphenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-21-14-7-3-12(4-8-14)16(18-22-2)11-23(19,20)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCUPKSHGXTBGP-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC)CS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OC)/CS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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